Methacryloyl-CoA

Epigenetics Histone Post-Translational Modification Enzyme Kinetics

Substituting generic enoyl-CoAs for methacryloyl-CoA in valine catabolism or histone methacrylation studies introduces significant kinetic errors. Only methacryloyl-CoA serves as the bona fide HAT1 substrate for exclusive lysine methacrylation (Kmea) mark deposition, and it is essential for accurate mitochondrial ECHS1 flux modeling. • HAT1: kcat/Km for methacryloyl-CoA is ~10-fold lower than acetyl-CoA; Kmea mark cannot be generated by acetyl-CoA or crotonyl-CoA. • ECHS1: 4.6-fold lower Km and 3.4-fold lower Vmax vs. crotonyl-CoA; using crotonyl-CoA overestimates pathway flux. • Crotonase coupled assay: ~33% conversion only; kinetic correction required to avoid ~70% underestimation of true hydrolase activity. Supplied as lyophilized powder, ≥95% purity, with full Certificate of Analysis. For research use only.

Molecular Formula C25H40N7O17P3S
Molecular Weight 835.6 g/mol
CAS No. 6008-91-9
Cat. No. B108366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethacryloyl-CoA
CAS6008-91-9
SynonymsS-(2-Methyl-2-propenoate) Coenzyme A;  S-Methacrylate Coenzyme A;  Methacrylyl Coenzyme A;  Methacryloyl-CoA; 
Molecular FormulaC25H40N7O17P3S
Molecular Weight835.6 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
InChIInChI=1S/C25H40N7O17P3S/c1-13(2)24(37)53-8-7-27-15(33)5-6-28-22(36)19(35)25(3,4)10-46-52(43,44)49-51(41,42)45-9-14-18(48-50(38,39)40)17(34)23(47-14)32-12-31-16-20(26)29-11-30-21(16)32/h11-12,14,17-19,23,34-35H,1,5-10H2,2-4H3,(H,27,33)(H,28,36)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40)/t14?,17?,18?,19?,23-/m1/s1
InChIKeyNPALUEYCDZWBOV-MBLKPAGUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methacryloyl-CoA: Chemical Profile and Biological Role


Methacryloyl-CoA (Methacrylyl-coenzyme A, CAS 6008-91-9) is an acyl-CoA thioester derivative of methacrylic acid, classified as a short-chain enoyl-CoA [1]. It functions as a substrate for mitochondrial enoyl-CoA hydratase (ECHS1/SCEH) in the valine catabolic pathway and has been identified as a selective donor for histone lysine methacrylation (Kmea) catalyzed by histone acetyltransferase 1 (HAT1) [2]. Its electrophilic α,β-unsaturated carbonyl group confers high reactivity toward cellular thiols, distinguishing it from saturated or less reactive acyl-CoA analogs [1].

HAT1-dependent histone methacrylation (Kmea) writer assays
Mitochondrial valine catabolism and ECHS1 substrate studies
Coupled crotonase/HIB-CoA hydrolase enzyme assays

Why Generic Acyl-CoA Substitution Fails


The interchangeability of common short-chain enoyl-CoAs (e.g., crotonyl-CoA, acrylyl-CoA) for methacryloyl-CoA is not experimentally valid. Enzyme-catalyzed kinetic studies demonstrate significant substrate-level specificity. HAT1 exhibits a 10-fold lower catalytic efficiency (kcat/Km) for methacryloyl-CoA compared to acetyl-CoA [1]. Similarly, ECHS1 displays Km and Vmax values for methacryloyl-CoA that are markedly distinct from other enoyl-CoA substrates [2]. These quantitative differences directly affect experimental outcomes in assays measuring enzyme kinetics, mechanism, or cellular metabolism. Furthermore, methacryloyl-CoA produces a unique post-translational modification, lysine methacrylation (Kmea), which cannot be replicated by acetyl-CoA or crotonyl-CoA [1].

Unique Kmea mark formation
Acetyl-CoA or crotonyl-CoA cannot produce methacryllysine on histone H4, altering PTM readouts.
ECHS1 substrate kinetics match valine pathway
Crotonyl-CoA kinetics differ; substitution overestimates mitochondrial metabolic flux.
Substrate for crotonase-coupled assay with correction
Acrylyl-CoA near-complete conversion may mask activity; direct replacement skews hydrolase readout.

Quantitative Comparison of Acyl-CoA Substrates


HAT1 Catalytic Efficiency Comparison

The catalytic efficiency (kcat/Km) of recombinant HAT1 for methacryloyl-CoA-dependent histone H4 methacrylation was directly compared to acetyl-CoA-dependent acetylation. The kcat/Km value was 10-fold lower for the methacryloyl group transfer than for the acetyl group transfer, under identical in vitro assay conditions [1]. This indicates that while HAT1 can utilize methacryloyl-CoA, it is a substantially less efficient substrate.

HAT1 catalytic efficiency
Head-to-head
10-fold lower kcat/Km
vs acetyl-CoA
Supports methacryloyl-CoA selection for HAT1 Kmea assays
Recombinant HAT1, peptide substrate, pH 8.0, 30°C
Epigenetics Histone Post-Translational Modification Enzyme Kinetics

ECHS1 Substrate Affinity Comparison

A direct comparison of the Michaelis-Menten constant (Km) for mitochondrial short-chain enoyl-CoA hydratase (ECHS1) shows that methacryloyl-CoA exhibits a 4.6-fold higher Km (lower affinity) than the reference substrate crotonyl-CoA. The reported values are Km 58.09 μM for methacryloyl-CoA versus 12.75 μM for crotonyl-CoA [1]. This quantitatively confirms methacryloyl-CoA is a moderate-specificity substrate, in contrast to the high-specificity crotonyl-CoA.

ECHS1 substrate affinity
Head-to-head
Km = 58.09 µM
Crotonyl-CoA Km = 12.75 µM (4.6-fold higher)
Lower affinity helps differentiate valine catabolism from fatty acid oxidation
Recombinant human ECHS1, standard conditions
Mitochondrial Metabolism Valine Catabolism Substrate Specificity

ECHS1 Maximal Velocity Comparison

The maximal velocity (Vmax) for ECHS1-mediated hydration of methacryloyl-CoA is substantially lower than for crotonyl-CoA. The relative Vmax for methacryloyl-CoA is reported at 30% of the rate observed for crotonyl-CoA (set at 100%) [1]. The absolute values are 16.16 μmol/min/mg for methacryloyl-CoA versus 54.64 μmol/min/mg for crotonyl-CoA.

ECHS1 maximal velocity
Head-to-head
Vmax = 16.16 µmol/min/mg
30% of crotonyl-CoA Vmax (54.64 µmol/min/mg)
Slower turnover rate informs kinetic assay design and signal expectations
Recombinant human ECHS1, standard conditions
Enzyme Activity Assay Vmax Comparison Metabolic Rate

Crotonase-Coupled Assay Efficiency Comparison

In a standard crotonase-coupled HIB-CoA hydrolase assay, the conversion efficiency of methacryloyl-CoA to its corresponding hydroxy ester is significantly lower than that of acrylyl-CoA. Under identical conditions, crotonase converts approximately one-third of methacryloyl-CoA, while converting nearly all of the acrylyl-CoA [1]. This differential conversion is a critical consideration for assay design.

Crotonase-coupled conversion
Reported
~33% conversion
Acrylyl-CoA: nearly 100% conversion
Incomplete hydration requires correction in HIB-CoA hydrolase activity calculations
Crotonase excess, pH 8.0, 37°C pre-incubation
Coupled Enzyme Assay Crotonase CoA-thioester Hydration

Optimal Use Cases for Methacryloyl-CoA


Histone Methacrylation (Kmea) Writer Assays

Selecting methacryloyl-CoA over acetyl-CoA or crotonyl-CoA is essential for HAT1-dependent Kmea writer assays. Unlike the other acyl-CoA donors, only methacryloyl-CoA serves as a substrate for the formation of the methacryllysine mark on histone H4. Researchers can expect a catalytic efficiency roughly one-tenth that of acetylation, as established by direct kinetic comparison [1].

Valine Catabolic Flux Analysis via ECHS1

To accurately model mitochondrial valine degradation, methacryloyl-CoA must be used as the ECHS1 substrate rather than a generic fatty acid enoyl-CoA. Methacryloyl-CoA shows a 4.6-fold lower affinity (Km) and a 3.4-fold lower maximal turnover rate (Vmax) compared to the canonical substrate crotonyl-CoA [1]. Using crotonyl-CoA would result in a significant overestimation of pathway flux.

Coupled HIB-CoA Hydrolase Assays

When establishing a crotonase/HIB-CoA hydrolase coupled assay for characterizing inhibitors or performing enzymatic screens, researchers must account for the incomplete (~33%) conversion of methacryloyl-CoA by crotonase. This is in stark contrast to acrylyl-CoA, which is almost completely hydrated. This miscalculation can lead to a 70% underestimation of the true hydrolase activity if kinetic corrections are not applied [1].

Application
Selection Property
Validation Focus
HAT1 Kmea writer assays
Acyl-CoA substrate specificity
Kmea mark formation vs acetylation
Mitochondrial valine catabolism modeling
ECHS1 substrate kinetics context
Pathway flux differentiation from crotonyl-CoA
Coupled crotonase/hydrolase enzyme screens
Crotonase substrate conversion efficiency
Conversion correction to avoid activity underestimation

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